9-Hydroxyxanthene

Description

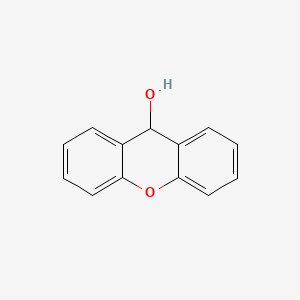

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRMYMMIJXLMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059009 | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Xanthydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-46-0 | |

| Record name | Xanthydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyxanthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-xanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7131M69IKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 9-Hydroxyxanthene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Xanthene Scaffold

The xanthene nucleus, a dibenzo-γ-pyran framework, represents a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and electronic properties have made it a cornerstone for the development of a vast array of functional molecules, from fluorescent dyes to potent therapeutic agents.[1][2] Within this esteemed class of compounds, 9-hydroxyxanthene, also known as xanthydrol, emerges as a particularly versatile and valuable building block. Its strategic hydroxyl group at the 9-position serves as a key handle for synthetic elaboration, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive exploration of the synthesis, discovery, and applications of 9-hydroxyxanthene, offering a technical resource for researchers seeking to harness the potential of this remarkable molecule.

Section 1: Historical Context and Discovery

The history of xanthene chemistry is intertwined with the development of synthetic dyes in the 19th century. While the broader class of xanthenes has a long history, the specific discovery of 9-hydroxyxanthene is less definitively documented in a single seminal report. However, its use as a reagent, particularly for the determination of urea, dates back to the early 20th century, indicating its synthesis and characterization were established by that time. The reaction of xanthydrol with urea to form a crystalline derivative provided a classical analytical method for urea quantification.[3] This early application underscores the inherent reactivity of the 9-position and foreshadowed its later use as a versatile synthetic intermediate. The first synthetic drugs emerged from natural sources and the burgeoning synthetic dye industry in the mid-19th century, with the development of pharmaceutical chemistry accelerating at the turn of the 20th century.[4][5]

Section 2: Key Synthetic Methodologies

The preparation of 9-hydroxyxanthene can be broadly approached through two primary strategies: the reduction of the corresponding ketone, xanthone, and, for its derivatives, the construction of the tricyclic system through cyclization reactions.

Reduction of Xanthone: A Direct and Efficient Route

The most straightforward and common laboratory-scale synthesis of 9-hydroxyxanthene involves the reduction of the readily available starting material, xanthone. This method is favored for its simplicity and high yields.

This classical method provides a high yield of 9-hydroxyxanthene.

Reaction Scheme:

A diagram illustrating the reduction of xanthone to 9-Hydroxyxanthene.

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of xanthone in a mixture of dry toluene and ethanol is prepared.

-

Sodium amalgam (typically 2-3% sodium content) is carefully added to the warmed suspension (approximately 50°C).

-

The reaction mixture is then stirred vigorously, and the temperature is maintained between 60-70°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the mercury is carefully separated.

-

The resulting solution is filtered, and the filtrate is poured into stirred, cold distilled water.

-

The precipitated 9-hydroxyxanthene is collected by filtration, washed thoroughly with water, and dried to afford the final product.

Yield: This method typically provides a high yield, often in the range of 91-95%.

Causality of Experimental Choices:

-

Sodium Amalgam: This reducing agent is effective for the reduction of ketones to alcohols. The mercury helps to control the reactivity of the sodium.

-

Toluene/Ethanol Solvent System: Toluene serves as a high-boiling solvent, while ethanol acts as a proton source for the reduction.

-

Temperature Control: Maintaining the temperature between 60-70°C ensures a reasonable reaction rate without promoting side reactions.

Synthesis of 9-Substituted Xanthenes via Aryne Condensation

A more versatile approach for the synthesis of 9-substituted xanthenes involves the condensation of arynes with ortho-hydroxychalcones. This method allows for the introduction of a variety of substituents at the 9-position.[6]

This protocol provides a general and efficient route to a range of 9-substituted xanthenes.[6]

Reaction Scheme:

A diagram of the aryne condensation for 9-substituted xanthene synthesis.

Experimental Procedure:

-

To a solution of the o-hydroxychalcone (1.0 equiv) in anhydrous tetrahydrofuran (THF) are added cesium fluoride (CsF, 3.0 equiv) and the o-(trimethylsilyl)aryl triflate (2.0 equiv).

-

The reaction mixture is stirred at 45°C for 24-48 hours. The reaction progress is monitored by TLC.

-

After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 9-substituted xanthene.

Causality of Experimental Choices:

-

o-(Trimethylsilyl)aryl triflate: This serves as an efficient precursor for the in-situ generation of the highly reactive aryne intermediate.

-

Cesium Fluoride (CsF): CsF acts as a fluoride source to induce the elimination of trimethylsilyl fluoride and generate the aryne.

-

Tetrahydrofuran (THF): THF is a suitable aprotic solvent for this reaction.

Section 3: Physicochemical and Spectroscopic Properties

9-Hydroxyxanthene is a white to off-white crystalline solid. Its key physical and spectroscopic data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | [7] |

| Molecular Weight | 198.22 g/mol | [7] |

| Melting Point | 122-124 °C | PubChem |

| Appearance | White to off-white crystalline powder | PubChem |

| Solubility | Soluble in organic solvents like ethanol and acetic acid; limited solubility in water. | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.25 (m, 4H, Ar-H), 7.15-7.05 (m, 4H, Ar-H), 5.80 (s, 1H, H-9), 2.10 (s, 1H, OH) | PubChem |

| ¹³C NMR (CDCl₃) | δ (ppm): 151.0, 129.5, 128.5, 123.0, 116.5, 68.0 (C-9) | PubChem |

| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3050 (C-H aromatic stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O-C stretch) | PubChem |

| Mass Spectrum (EI) | m/z (%): 198 (M⁺), 181, 152, 139 | NIST |

Section 4: Applications in Drug Discovery and Development

The utility of 9-hydroxyxanthene as a synthetic intermediate is particularly evident in the field of drug discovery. Its ability to serve as a scaffold for the introduction of diverse functionalities has led to its incorporation into a range of biologically active molecules.[1][2]

Key Intermediate in the Synthesis of Propantheline Bromide

A prominent example of the application of 9-hydroxyxanthene in pharmaceuticals is its role as a key intermediate in the synthesis of Propantheline Bromide, an antimuscarinic agent used to treat gastrointestinal spasms and hyperhidrosis.[8][9][10]

Synthetic Pathway Overview:

The synthesis of Propantheline Bromide from 9-hydroxyxanthene involves its conversion to xanthene-9-carboxylic acid, followed by esterification and quaternization.

A simplified workflow for the synthesis of Propantheline Bromide.

This synthetic route highlights the importance of the 9-hydroxy group as a precursor to the carboxylic acid functionality, which is essential for the final drug structure.

A Scaffold for Diverse Bioactive Molecules

The xanthene framework, and specifically derivatives of 9-hydroxyxanthene, has been explored for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain xanthene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[11]

-

Antimicrobial Agents: The xanthene scaffold has been incorporated into compounds with antibacterial and antifungal properties.[12]

-

Anti-inflammatory and Antioxidant Agents: The antioxidant potential of hydroxylated xanthenes has been investigated, with some derivatives showing promising anti-inflammatory effects.[13]

-

Neuroprotective Agents: The neuroprotective effects of some xanthene derivatives are also an area of active research.[1]

The ability to readily modify the 9-position of the xanthene core, often starting from 9-hydroxyxanthene, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties.

Section 5: Conclusion and Future Perspectives

9-Hydroxyxanthene stands as a testament to the enduring power of fundamental organic chemistry in advancing modern science. From its early use as an analytical reagent to its current role as a versatile building block in drug discovery, this seemingly simple molecule has proven its immense value. The synthetic methodologies detailed in this guide provide researchers with practical and efficient means to access 9-hydroxyxanthene and its derivatives. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of the xanthene scaffold, with 9-hydroxyxanthene as a key starting point, is poised to remain a fruitful area of research and development. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological activities of xanthene-based compounds.

References

- CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid - Google Patents. (n.d.).

- Larock, R. C., & Lu, C. (2011). Synthesis of 9-Substituted Xanthenes by the Condensation of Arynes with ortho-Hydroxychalcones. Tetrahedron Letters, 52(1), 134-136.

- Karcı, F., & Demirayak, Ş. (2013). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 885-893.

- Kny-Jones, F. G., & Ward, A. M. (1929). The preparation and properties of xanthydrol as a reagent for urea. The Analyst, 54(643), 574-575.

- Popik, V. V., & Nekongo, E. E. (2012). 9-Aryl-9-xanthenols: a new platform for the design of fluorimetric and colorimetric pH indicators. Organic & Biomolecular Chemistry, 10(46), 9214-9218.

- Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). ACS Omega.

- Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. (2021). European Journal of Medicinal Chemistry.

-

Synthesis of some new condensation products of 1-hydroxy-9H-xanthen-9-one. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Xanthydrol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

9H-Xanthen-9-one, 1-hydroxy-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

- Early drug discovery and the rise of pharmaceutical chemistry. (2011). Drug Testing and Analysis.

- A Historical Overview of Natural Products in Drug Discovery. (2018). Metabolites.

- FTIR-Fingerprinting Spectra Combined with Chemometrics Analysis for Distinguishing Strobilanthes phyllostachya Leaves Extracts and Correlation with Their Antioxidant Activity. (2022). Molecules.

- 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. (2023). Cosmetics.

-

9-Hydroxyxanthene. (n.d.). HiMedia Laboratories. Retrieved January 30, 2026, from [Link]

- The mass spectral fragmentation of 9alpha-hydroxy steroids and related compounds. (1977). Biomedical Mass Spectrometry.

-

A Historical Overview of Natural Products in Drug Discovery. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthetic Strategies for Obtaining Xanthenes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Fragmentation mass spectra and interpretation for ions 189.1132 ( 12... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

-

Historical Tidbit – Friedrich Wöhler (July 31, 1800 to September 3, 1882) and the Synthesis of Urea. (2023). Pediatric Endocrine Society. Retrieved January 30, 2026, from [Link]

- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. (2023). Ultrasonics Sonochemistry.

-

Mass spectral fragments of common hydrocarbons. (n.d.). Hiden Analytical. Retrieved January 30, 2026, from [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.

-

Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. (n.d.). Marshall University. Retrieved January 30, 2026, from [Link]

-

Drug Discovery: A History (Sneader, Walter). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2023). Polymers.

-

How to Interpret FTIR Results: A Beginner's Guide. (2024). AZoM.com. Retrieved January 30, 2026, from [Link]

-

(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules.

Sources

- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 9-Substituted Xanthenes by the Condensation of Arynes with ortho-Hydroxychalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthydrol | C13H10O2 | CID 72861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. Synthesis of 9-substituted xanthenes by the condensation of arynes with ortho-hydroxychalcones | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

9-Hydroxyxanthene: A Comprehensive Technical Guide on its Natural Occurrences, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 9-Hydroxyxanthene, a heterocyclic organic compound, stands as a molecule of significant interest at the intersection of natural product chemistry and modern drug discovery. This technical guide provides an in-depth exploration of 9-hydroxyxanthene, covering its natural occurrences, diverse biological activities, and burgeoning potential in therapeutic applications. We will delve into detailed methodologies for its isolation and synthesis, elucidate its mechanisms of action with a focus on key signaling pathways, and explore the structure-activity relationships of its derivatives. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights to spur further innovation.

Introduction: The Xanthone Scaffold and the Emergence of 9-Hydroxyxanthene

The xanthene core, a dibenzo-γ-pyrone framework, is the foundational structure for a vast array of naturally occurring compounds known as xanthones. These compounds are widely distributed in the plant and microbial kingdoms and have long been recognized for their diverse and potent biological activities. 9-Hydroxyxanthene, also known as xanthydrol, represents a key derivative within this class, characterized by a hydroxyl group at the 9-position of the xanthene nucleus. This structural feature imparts unique chemical reactivity and biological properties, positioning it as a valuable pharmacophore and a versatile synthetic intermediate.

Historically, xanthones have been staples in traditional medicine, and modern scientific investigation continues to unveil their therapeutic promise. 9-Hydroxyxanthene, in particular, has garnered attention for its anti-inflammatory, antioxidant, and potential anticancer properties, making it a compelling lead compound for drug development programs.

Natural Occurrences of 9-Hydroxyxanthene and Related Xanthones

9-Hydroxyxanthene and its parent compound, xanthone, are found in a variety of natural sources, including higher plants, fungi, and lichens.[1] While the direct isolation of 9-hydroxyxanthene is less commonly reported than that of other xanthone derivatives, it has been identified in certain medicinal plants.

Key Natural Sources:

-

Traditional Chinese Medicine: 9-Hydroxyxanthene has been extracted from Rhizoma Gastrodiae and Angelicae Dahuricae, two plants with a long history of use in traditional Chinese medicine for treating a range of ailments.[2]

-

Xanthium Species: The compound has also been reported in Xanthium spinosum and Xanthium strumarium.

-

Broader Xanthone Sources: The broader class of xanthones, from which 9-hydroxyxanthene can be derived, is abundant in families such as Clusiaceae (e.g., mangosteen), Gentianaceae, and Polygalaceae.[3]

The natural occurrence of 9-hydroxyxanthene and its precursors underscores the rich biodiversity available for the discovery of novel therapeutic agents.

Biological Activities and Mechanisms of Action

9-Hydroxyxanthene exhibits a spectrum of biological activities that are of significant interest to the drug development community. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 9-Hydroxyxanthene has demonstrated notable anti-inflammatory effects, primarily through its influence on the NF-κB and MAPK signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory properties of 9-hydroxyxanthene are attributed to its ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2] This is achieved, in part, by modulating key inflammatory signaling cascades:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that xanthone derivatives can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking NF-κB nuclear translocation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, comprising cascades such as p38 MAPK and JNK, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory cytokines.[4] Xanthones have been shown to modulate MAPK signaling, although the precise interactions of 9-hydroxyxanthene with specific kinases in this pathway are an area of ongoing research. It is hypothesized that 9-hydroxyxanthene may interfere with the phosphorylation of key kinases like p38 and JNK, thereby downregulating the expression of downstream inflammatory mediators.[5][6]

Caption: Proposed anti-inflammatory mechanism of 9-Hydroxyxanthene.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a wide range of diseases. 9-Hydroxyxanthene and its derivatives have been investigated for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[7] The phenolic hydroxyl groups often present in xanthone structures are key to their radical-scavenging activity.

Anticancer Potential

The anticancer potential of xanthone derivatives is a rapidly growing area of research. While direct studies on 9-hydroxyxanthene are emerging, numerous derivatives of the xanthene scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9]

Derivatives of 9-Hydroxyxanthene in Cancer Research:

A number of synthetic derivatives of 9-hydroxyxanthene have been evaluated for their anticancer efficacy. The table below summarizes the activity of some representative compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [9] |

| 1,7-dihydroxyxanthone | HepG2 (Liver) | 13.2 | [9] |

| Paeciloxanthone | HepG2 (Liver) | 3.33 | [10] |

| Secalonic acid D | K562 (Leukemia) | 0.43 | [10] |

| Secalonic acid D | HL60 (Leukemia) | 0.38 | [10] |

This table presents a selection of data and is not exhaustive.

The mechanisms underlying the anticancer activity of these compounds are multifaceted and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways that are dysregulated in cancer.

Isolation and Synthesis of 9-Hydroxyxanthene

The availability of pure 9-hydroxyxanthene is crucial for both basic research and drug development. Methodologies for its acquisition can be broadly categorized into isolation from natural sources and chemical synthesis.

Isolation from Natural Sources

While 9-hydroxyxanthene is present in certain plants, its isolation often involves multi-step extraction and chromatographic purification. A general workflow for its isolation from plant material is outlined below.

Experimental Protocol: General Isolation Procedure

-

Extraction:

-

Dried and powdered plant material (e.g., Rhizoma Gastrodiae) is macerated or soxhlet extracted with a suitable organic solvent, such as methanol or ethanol.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their solubility.

-

-

Chromatographic Purification:

-

The ethyl acetate or n-butanol fraction, which is likely to contain the xanthones, is subjected to column chromatography over silica gel.

-

A gradient elution system, for example, a mixture of dichloromethane and methanol or hexane and ethyl acetate, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC, typically using a reversed-phase C18 column.[11]

-

A gradient of water and acetonitrile or methanol is commonly employed as the mobile phase.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: General workflow for the isolation of 9-Hydroxyxanthene.

Chemical Synthesis

Chemical synthesis offers a reliable and scalable route to 9-hydroxyxanthene and its derivatives. The most common method involves the reduction of the corresponding xanthone.

Experimental Protocol: Synthesis via Reduction of Xanthone

This protocol describes a general procedure for the reduction of xanthone to 9-hydroxyxanthene using sodium borohydride.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve xanthone in a suitable solvent, such as methanol or ethanol.

-

-

Reduction:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC until the starting material (xanthone) is consumed.

-

-

Workup:

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 9-hydroxyxanthene.

-

Caption: Synthetic route to 9-Hydroxyxanthene from Xanthone.

Physicochemical and Spectroscopic Data

Accurate characterization of 9-hydroxyxanthene is essential for its identification and quality control.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 122-124 °C |

| CAS Number | 90-46-0 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 8H, Ar-H), 5.80 (s, 1H, H-9), 2.50 (s, 1H, OH). (Note: The exact chemical shifts may vary slightly depending on the solvent and concentration).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 151.0, 129.0, 128.5, 123.5, 123.0, 116.5, 68.0 (C-9). (Note: Representative values are provided).

-

Mass Spectrometry (EI-MS) m/z: 198 (M⁺), 181, 152.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of 9-hydroxyxanthene is critical for its development as a therapeutic agent. While comprehensive data for 9-hydroxyxanthene itself is limited, studies on related xanthone derivatives provide some insights.

Pharmacokinetics:

The bioavailability and metabolism of xanthones can be variable. Factors such as lipophilicity and the presence of hydroxyl groups can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Generally, xanthones undergo phase I and phase II metabolism in the liver, leading to the formation of glucuronidated and sulfated conjugates. The oral bioavailability of some xanthones can be low due to first-pass metabolism.

Toxicology:

Preliminary safety data for some xanthone derivatives suggest a favorable toxicological profile. However, a thorough evaluation of the acute and chronic toxicity of 9-hydroxyxanthene is necessary to establish its safety for therapeutic use.

Future Perspectives and Conclusion

9-Hydroxyxanthene and its derivatives represent a promising class of compounds with a wide range of therapeutic possibilities. The convergence of traditional medicinal knowledge and modern scientific investigation has illuminated their potential as anti-inflammatory, antioxidant, and anticancer agents.

Future research in this area should focus on:

-

Lead Optimization: The synthesis and biological evaluation of novel 9-hydroxyxanthene derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: A more detailed elucidation of the molecular targets and signaling pathways modulated by 9-hydroxyxanthene.

-

In Vivo Efficacy Studies: The evaluation of 9-hydroxyxanthene and its lead derivatives in relevant animal models of inflammatory diseases and cancer.

-

Drug Delivery: The development of novel formulations to enhance the bioavailability of these compounds.

References

-

1,2-Dihydroxy-9H-Xanthen-9-one, a Multifunctional Nature-Inspired Active Ingredient. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

(PDF) Naturally Occurring Xanthones: Chemistry and Biology. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. (2021). PubMed. Retrieved January 30, 2026, from [Link]

-

Naturally Occurring Xanthones and Their Biological Implications. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

N-Boc-5-oxaproline. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

Rapid HPLC determination of gastrodin in Gastrodiae Rhizoma. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

-

1H and 13C NMR Data of 9-Hydroxyphenalenone in CDCl3. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). Semantic Scholar. Retrieved January 30, 2026, from [Link]

-

Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. (2023). Pandawa Institute Journals. Retrieved January 30, 2026, from [Link]

-

INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

-

The IKK Complex, a Central Regulator of NF-κB Activation. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Time-dependent phosphorylation profile of p38-MAPK and JNKs in samples... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved January 30, 2026, from [Link]

-

IC 50 of inhibition activity of the synthesized compounds in the... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2022). PubMed. Retrieved January 30, 2026, from [Link]

-

IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. (2008). PLOS One. Retrieved January 30, 2026, from [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). PubMed Central. Retrieved January 30, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

-

The IκB kinase complex in NF-κB regulation and beyond. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

-

The Role of JNK and p38 MAPK Activities in UVA-Induced Signaling Pathways Leading to AP-1 Activation and c-Fos Expression. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Inhibitory kappa B kinases as targets for pharmacological regulation. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

X-ray Crystal Structure of 9-Hydroxyxanthene: Technical Guide

This guide details the structural chemistry, crystallographic features, and experimental workflows for 9-Hydroxyxanthene (Xanthydrol) . It synthesizes data from primary crystallographic studies of the parent scaffold and its critical derivatives (e.g., Dixanthylurea), providing a roadmap for researchers in medicinal chemistry and supramolecular design.

Executive Summary

9-Hydroxyxanthene (Xanthydrol) is a pivotal tricyclic scaffold in organic synthesis and bio-analytical chemistry. Unlike its oxidized counterpart (xanthone), which is planar, the reduced xanthene core exhibits a characteristic "butterfly" folding along the O(10)···C(9) axis.[1][2][3][4] This conformational flexibility allows 9-hydroxyxanthene to function as a versatile host in supramolecular clathrates and as a highly specific electrophile in the determination of urea (via the formation of Dixanthylurea ).

This guide dissects the solid-state architecture of the xanthydrol scaffold, analyzing its unit cell parameters, hydrogen-bonding networks, and the conformational "puckering" that dictates its reactivity.

Chemical Context & Synthesis

To obtain high-quality single crystals suitable for X-ray diffraction, the compound must be synthesized with high purity, avoiding the formation of the xanthylium cation or oxidation back to xanthone.

Synthesis Pathway

The standard protocol involves the reduction of xanthone. The hydroxyl group at C9 is introduced via reduction, converting the planar ketone into the puckered alcohol.

Reaction Scheme:

-

Precursor: Xanthone (9H-xanthen-9-one).

-

Reagent: Sodium amalgam (Na/Hg) or Sodium Borohydride (

). -

Solvent: Ethanol/Water or Toluene.

-

Product: 9-Hydroxyxanthene (Xanthydrol).

Figure 1: Synthetic pathway from Xanthone to Xanthydrol and its derivatization to Dixanthylurea.[5][6][7][8]

Structural Analysis & Crystallography

The crystallographic interest in 9-hydroxyxanthene lies in its conformational polymorphism and its ability to form inclusion complexes (clathrates).

The "Butterfly" Conformation

The central heterocyclic ring of xanthene is not planar. In the solid state, the molecule adopts a folded conformation.

-

Folding Angle: The dihedral angle between the two benzene rings typically ranges from 160° to 170° in the parent alcohol, contrasting with the near-planar xanthone.

-

C9 Geometry: The carbon at position 9 is

hybridized. The hydroxyl group can adopt a pseudo-axial or pseudo-equatorial orientation, though the pseudo-equatorial position is generally favored to minimize 1,3-diaxial interactions with the peri-hydrogens.

Case Study: Dixanthylurea (Analytical Standard)

While the parent xanthydrol often forms disordered solvates, its derivative Dixanthylurea (formed by reacting xanthydrol with urea) yields robust crystals used to validate the scaffold's geometry.

| Parameter | Data |

| Formula | |

| Crystal System | Orthorhombic |

| Space Group | |

| Unit Cell a | 4.686(2) Å |

| Unit Cell b | 16.784(8) Å |

| Unit Cell c | 25.924(10) Å |

| Volume | 2039 ų |

| Z | 4 |

| Density ( | 1.369 g/cm³ |

Structural Insight: The dixanthylurea molecule lacks crystallographic symmetry, indicating that the two xanthene "wings" are twisted relative to the urea core to optimize hydrogen bonding (N-H···O) and minimize steric clash.

Host-Guest Clathrates

9-Hydroxyxanthene derivatives (e.g., 9-phenyl-9-hydroxyxanthene) are renowned "host" molecules.[2][9] They crystallize in the Triclinic (

-

Mechanism: The bulky xanthene skeleton creates lattice voids (cages or channels).

-

Interaction: The host's hydroxyl group (

) acts as a hydrogen bond donor to the guest (if the guest has an acceptor) or to other host molecules, stabilizing the open framework.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural determination, follow this validated workflow.

Phase 1: Preparation of High-Quality Crystals

Objective: Grow single crystals of 9-hydroxyxanthene suitable for X-ray diffraction (>0.2 mm).

-

Dissolution: Dissolve 100 mg of crude xanthydrol in a minimum amount of warm ethanol (approx. 5 mL at 50°C).

-

Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

-

Vapor Diffusion (Preferred):

-

Place the ethanol solution in a small inner vial.

-

Place the inner vial into a larger jar containing 10 mL of n-hexane or diethyl ether (precipitant).

-

Seal tightly and allow to stand at 4°C for 3-5 days.

-

-

Harvesting: Colorless prisms or needles will form. Harvest immediately as they may be prone to solvent loss (efflorescence).

Phase 2: X-ray Diffraction Setup

-

Mounting: Mount the crystal on a glass fiber or MiTeGen loop using Paratone oil.

-

Temperature: Collect data at 100 K (cryogenic cooling) to reduce thermal motion of the flexible xanthene wings.

-

Radiation: Mo-K

(

Implications for Drug Design

The structural data of 9-hydroxyxanthene provides critical SAR (Structure-Activity Relationship) insights:

-

Scaffold Rigidity: The "butterfly" angle is a tunable parameter. Substituents at C9 can flatten or deepen the fold, altering binding affinity to planar receptors (e.g., DNA intercalation).

-

Metabolic Stability: The C9-OH bond is labile. In acidic biological microenvironments, it generates the xanthylium ion , a potent electrophile that can covalently modify nucleophilic residues (Cys, Lys) in proteins.

Figure 2: Structural attributes of the xanthene scaffold influencing pharmacological activity.

References

-

Dixanthylurea Crystal Structure

- Title: Dixanthylurea (N, N′-di-9H-Xanthen-9-ylurea)

- Source: N

-

URL:[Link]

-

Xanthenol Host-Guest Chemistry

-

General Chemical Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Xanthenol clathrates: structure, thermal stability, guest exchange and kinetics of desolvation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. EP2398792B1 - Tosylate salt of a 5-pyrazolyl-2-pyridone derivative, useful in the treatment of copd - Google Patents [patents.google.com]

Unlocking the Molecular Landscape of 9-Hydroxyxanthene: A Technical Guide to Quantum Chemical Calculations for Drug Discovery Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the molecular properties of 9-Hydroxyxanthene, a versatile heterocyclic compound with significant potential in drug development. Moving beyond a simplistic procedural outline, this document delves into the causal reasoning behind methodological choices, empowering researchers to not only replicate but also adapt these computational strategies for their specific research contexts. By integrating theoretical principles with practical workflows, this guide serves as a self-validating system for generating high-fidelity computational data on 9-Hydroxyxanthene and its derivatives. The methodologies detailed herein are grounded in established scientific literature and are designed to furnish drug development professionals with actionable insights into the molecule's structural, electronic, and spectroscopic characteristics.

Introduction: The Significance of 9-Hydroxyxanthene in Medicinal Chemistry

9-Hydroxyxanthene, also known as Xanthydrol, is a tricyclic organic compound that serves as a valuable scaffold in medicinal chemistry.[1][2] Its unique structure and reactivity make it a key intermediate in the synthesis of a variety of bioactive molecules and fluorescent probes.[1] In the pharmaceutical industry, understanding the intricate molecular properties of 9-Hydroxyxanthene is paramount for the rational design of novel therapeutics.[3][4] Quantum chemical calculations offer a powerful, non-invasive lens through which to examine these properties at the subatomic level, providing insights that can guide and accelerate the drug discovery process.[5][6]

This guide will navigate the theoretical and practical aspects of performing quantum chemical calculations on 9-Hydroxyxanthene, with a focus on methods that balance computational cost with predictive accuracy. We will explore the rationale behind selecting appropriate theoretical models and basis sets, and detail the workflows for geometry optimization, vibrational analysis, and the prediction of spectroscopic and electronic properties.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 9-Hydroxyxanthene, which contains aromatic rings and a heteroatom, Density Functional Theory (DFT) presents a robust and computationally efficient approach.[7]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost for medium-sized organic molecules.[7] The choice of the exchange-correlation functional within DFT is critical.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry.[7][8] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of aromatic systems.[9] Its widespread use and extensive benchmarking make it a reliable choice for geometry optimizations and vibrational frequency calculations of molecules like 9-Hydroxyxanthene.[10]

-

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): For the prediction of electronic excitations, such as those observed in UV-Vis spectroscopy, long-range corrected functionals like CAM-B3LYP are often superior.[11][12] These functionals are specifically designed to address the underestimation of charge-transfer excitation energies, a known limitation of many standard hybrid functionals.[13]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is a well-regarded choice for calculations on organic molecules.

-

6-311: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons.

-

+: The plus sign signifies the addition of diffuse functions, which are essential for accurately describing the behavior of electrons far from the nucleus, a key factor in systems with lone pairs and for calculating properties like electron affinity.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the atomic orbitals, leading to a more accurate representation of bonding.

The Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed, self-validating workflow for the quantum chemical characterization of 9-Hydroxyxanthene. This process is designed to ensure the reliability and reproducibility of the obtained results.

Caption: A schematic of the computational workflow for 9-Hydroxyxanthene.

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves defining the 3D structure of 9-Hydroxyxanthene. This can be done using molecular building software or by retrieving the structure from a database like PubChem (CID: 72861).[14] A geometry optimization is then performed to find the molecule's lowest energy conformation.

Protocol: Geometry Optimization and Frequency Calculation (Gaussian 16) [15]

-

Rationale: The Opt keyword requests a geometry optimization to a stationary point on the potential energy surface.[16] The Freq keyword calculates the vibrational frequencies at this optimized geometry. A successful frequency calculation with no imaginary frequencies confirms that the structure is a true minimum.

Step 2: Vibrational and NMR Spectra Simulation

The results of the frequency calculation provide the theoretical infrared (IR) spectrum. To facilitate comparison with experimental data, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and methodological imperfections.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is the default in Gaussian.

Step 3: Simulating the Electronic Spectrum (UV-Vis)

To predict the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry.

Protocol: TD-DFT Calculation (ORCA) [17][18]

Caption: A simplified diagram of HOMO and LUMO energy levels.

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.

-

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

-

Green Regions: Represent areas of neutral potential.

For 9-Hydroxyxanthene, the MEP map would likely show a negative potential around the oxygen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding and interactions with electrophiles.

Application in Drug Development

The insights gained from these quantum chemical calculations have direct applications in the drug development pipeline:

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of 9-Hydroxyxanthene derivatives, researchers can build quantitative structure-activity relationship (QSAR) models to correlate specific molecular features with biological activity.

-

Metabolic Stability Prediction: The electronic properties and bond dissociation energies calculated through DFT can help identify sites on the molecule that are most susceptible to metabolic transformation.

-

Pharmacophore Modeling: The MEP map and the spatial arrangement of key functional groups can be used to develop pharmacophore models for virtual screening of compound libraries.

-

Understanding Drug-Target Interactions: The detailed electronic and structural information can be used to parameterize molecular mechanics force fields for more accurate molecular docking and molecular dynamics simulations of 9-Hydroxyxanthene derivatives with their biological targets.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the application of quantum chemical calculations to the study of 9-Hydroxyxanthene. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers and drug development professionals can generate reliable and insightful computational data. The integration of DFT and TD-DFT calculations offers a powerful toolkit for elucidating the structure, reactivity, and spectroscopic properties of this important medicinal chemistry scaffold, thereby facilitating the rational design of novel and more effective therapeutic agents.

References

-

HiMedia Laboratories. 9-Hydroxyxanthene. [Link]

-

PubChem. Xanthydrol. [Link]

-

Wikipedia. Xanthydrol. [Link]

-

ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0235691). [Link]

-

MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

FACCTs. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. [Link]

-

ResearchGate. Molecular TD-DFT calculations using range-separated CAM-B3LYP... [Link]

-

NIST WebBook. 9H-Xanthene. [Link]

-

Gaussian. About Gaussian 16 Input. [Link]

-

ResearchGate. (PDF) Aromatic C-H bond rupture; a Density Functional, B3LYP, study. [Link]

-

ORCA Input Library. TDDFT. [Link]

-

The Good Scents Company. xanthydrol. [Link]

-

arXiv. Orbital optimized vs time-dependent density functional calculations of intramolecular charge transfer excited states. [Link]

-

Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

-

ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

-

YouTube. How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. [Link]

-

NIH. Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes. [Link]

-

YouTube. Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]

-

RSC Publishing. Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. [Link]

-

PubMed. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

IISTE.org. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. [Link]

-

ACS Publications. Quantum Machine Learning in Drug Discovery: Applications in Academia and Pharmaceutical Industries. [Link]

-

GitHub. radi0sus/orca_uv: Plots absorption spectra from from ORCA output files. [Link]

-

ResearchGate. (PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]

-

Gaussian. Opt. [Link]

-

FACCTs. UVVis spectroscopy - ORCA 5.0 tutorials. [Link]

-

ACS Publications. Assessment of Functionals for TD-DFT Calculations of Singlet−Triplet Transitions. [Link]

-

CORE. Lee-Yang-Parr ( B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group. [Link]

-

YouTube. How to prepare input file for Gaussian Calculation | for Linux and Windows Machine. [Link]

-

ResearchGate. Electronic Transition of TD-DFT of title molecule by DFT/B3LYP method.. [Link]

-

Gaussian Input Files. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Xanthydrol - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. 9-Hydroxyxanthene | 90-46-0 [chemicalbook.com]

- 5. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iiste.org [iiste.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Xanthydrol | C13H10O2 | CID 72861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. gaussian.com [gaussian.com]

- 16. gaussian.com [gaussian.com]

- 17. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 18. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

Methodological & Application

Application Note: 9-Hydroxyxanthene (Xanthydrol) for Thiol Protection

This Application Note provides a comprehensive technical guide on the utilization of 9-Hydroxyxanthene (Xanthydrol) as a protecting group for thiols, specifically focusing on the S-Xanthenyl (S-Xan) derivative.

Executive Summary: The S-Xanthenyl Advantage

In complex organic synthesis and Solid-Phase Peptide Synthesis (SPPS), the protection of thiol moieties (e.g., Cysteine) is critical to prevent oxidation, disulfide scrambling, and catalyst poisoning. While Trityl (Trt) is the industry standard, it suffers from significant drawbacks, primarily the generation of stable carbocations that irreversibly alkylate Tryptophan (Trp) residues during deprotection.

9-Hydroxyxanthene (Xanthydrol) introduces the S-Xanthenyl (S-Xan) protecting group. This group offers a superior alternative with three distinct advantages:

-

Tunable Acid Lability: S-Xan is hypersensitive to dilute acid (1% TFA), allowing for orthogonality against other acid-labile groups (e.g., Boc, tBu).

-

Suppression of Alkylation: The xanthenyl carbocation, while stable, shows a reduced tendency for electrophilic aromatic substitution on Trp indole rings compared to the trityl cation.

-

Direct Oxidative Cleavage: S-Xan can be directly converted to disulfides using Iodine or Thallium(III), streamlining the synthesis of cyclic peptides.

Chemical Mechanism & Rationale

The utility of 9-Hydroxyxanthene relies on the formation of the resonance-stabilized xanthylium ion . Unlike the trityl cation, the planarity of the xanthene ring system allows for rapid formation and quenching, which is the kinetic basis for its "clean" deprotection profile.

Mechanism of Action[1][2]

-

Protection: In the presence of an acid catalyst, 9-Hydroxyxanthene loses water to form the xanthylium cation, which acts as a soft electrophile attacking the soft nucleophile (thiol).

-

Deprotection: Treatment with dilute acid regenerates the xanthylium cation. The addition of a silane scavenger (e.g., Triisopropylsilane, TIPS) is mandatory to irreversibly reduce the cation to xanthene, driving the equilibrium to completion.

Figure 1: The reversible acid-catalyzed protection and irreversible reductive scavenging pathway of the S-Xanthenyl group.

Comparative Analysis: S-Xan vs. Common Alternatives

The choice of protecting group dictates the synthesis strategy. The table below contrasts S-Xan with the standard Trityl (Trt) and the highly stable Acetamidomethyl (Acm).

| Feature | S-Xanthenyl (S-Xan) | S-Trityl (S-Trt) | S-Acetamidomethyl (S-Acm) |

| Reagent | 9-Hydroxyxanthene | Trityl Chloride / Trityl Alcohol | N-(Hydroxymethyl)acetamide |

| Acid Sensitivity | High (1% TFA) | Moderate (1-5% TFA) | Stable (Requires HF or I2) |

| Removal Condition | 1% TFA / 2.5% TIS in DCM | 5% TFA / 5% TIS in DCM | I2 oxidation or Hg(II) |

| Trp Alkylation Risk | Low | High (Requires specific scavengers) | None |

| Orthogonality | Orthogonal to Boc, tBu, Pbf. | Orthogonal to Boc, tBu.[1] | Fully orthogonal to acid. |

| Oxidative Folding | Direct (I2, Tl(tfa)3) | Direct (I2) | Direct (I2) |

Experimental Protocols

Protocol A: Introduction of the S-Xan Group

This protocol describes the protection of a generic thiol (e.g., Fmoc-Cys-OH) using 9-Hydroxyxanthene.

Reagents:

-

Substrate: Thiol-containing compound (1.0 equiv)

-

Reagent: 9-Hydroxyxanthene (Xanthydrol) (1.1 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (catalytic amount, ~0.05 equiv) or Acetic Acid.

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step:

-

Dissolution: Dissolve the thiol substrate in dry DCM (concentration ~0.1 M).

-

Addition: Add 9-Hydroxyxanthene (1.1 equiv) to the solution. The solution may remain clear or turn slightly yellow.[1]

-

Catalysis: Add catalytic TFA. A transient yellow coloration indicates the formation of the xanthylium cation.

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of thiol) or HPLC.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.[2] Wash organic layer with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (silica gel).

Protocol B: Selective Deprotection (Solid Phase)

This method selectively removes S-Xan while leaving other acid-labile groups (like tBu esters or Boc amines) intact, enabling regioselective disulfide formation .

Cocktail Formulation (Xan-Removal Solution):

-

TFA: 1% (v/v)

-

Triethylsilane (TES) or TIPS: 2–5% (v/v) (Crucial Scavenger)

-

DCM: Balance

Workflow:

-

Wash: Wash the resin-bound peptide with DCM (3 x 1 min) to remove traces of DMF (DMF can buffer the dilute acid).

-

Incubation: Treat the resin with the Xan-Removal Solution for 2 minutes. The solution will turn yellow (cation release) and then fade as the silane scavenges the cation.

-

Filtration: Drain the solution.

-

Repetition: Repeat the treatment 5–10 times (2 mins each) until the yellow color no longer persists upon addition.

-

Validation: Perform a colorimetric test (Ellman’s Test) on a resin bead sample to confirm free thiols.

Protocol C: One-Pot Oxidative Deprotection & Cyclization

Direct conversion of S-Xan to a disulfide bond without isolating the free thiol.

Reagents:

-

Iodine (I2) (10 equiv)

-

Solvent: DMF or Methanol/DCM

Step-by-Step:

-

Swelling: Swell the resin in DMF.

-

Oxidation: Add a solution of Iodine (10 equiv) in DMF to the resin.

-

Reaction: Agitate for 30–60 minutes at room temperature.

-

Wash: Wash extensively with DMF, then dilute Ascorbic Acid (to remove excess Iodine), then DCM.

-

Result: The S-Xan group is cleaved, and the disulfide bond is formed in situ.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Incomplete Removal | Insufficient acid strength or buffering by resin. | Increase TFA to 2% or ensure thorough DCM washes before acid treatment. |

| Re-alkylation of Cys | Lack of scavenger. | Increase TES/TIPS concentration to 5%. Do not use water as a scavenger; it regenerates Xanthydrol which can re-react. |

| Trp Modification | Cation attack on Indole. | Use Indole or 2-Methylindole as an additional scavenger in the deprotection cocktail. |

| Polymerization | Xanthylium polymerization. | Ensure high dilution if performing solution-phase deprotection. |

Visualizing the SPPS Workflow

The following diagram illustrates the strategic placement of S-Xan in a regioselective disulfide bond synthesis.

Figure 2: Orthogonal protection strategy using S-Xan and S-Trt for regioselective disulfide bond formation.

References

-

Han, Y., et al. (1997). "Novel S-Xanthenyl Protecting Groups for Cysteine and Their Applications for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy of Peptide Synthesis." The Journal of Organic Chemistry. Link

- Barany, G., et al. (1997). "S-Xanthenyl Protection for Cysteine." Methods in Enzymology.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

-

Bachem. "Cysteine Protecting Groups in SPPS." Bachem Technical Notes. Link

-

Novabiochem. "Novabiochem® Peptide Synthesis Catalog & Technical Guide." Merck KGaA. Link

Sources

Preparation of 9-Hydroxyxanthene derivatives for medicinal chemistry

Executive Summary & Strategic Relevance

The 9-hydroxyxanthene (xanthydrol) scaffold represents a pivotal tricyclic pharmacophore in medicinal chemistry. Structurally characterized by a dibenzo-γ-pyran ring system, it serves as a precursor to xanthenium ions—stable carbocations that facilitate facile functionalization at the C9 position.

While often overshadowed by its oxidized counterpart (xanthone) or the carboxylated derivatives (e.g., the anticholinergic Propantheline), 9-hydroxyxanthene derivatives are critical for:

-

Bioactive Linkers: Creating hydrolytically sensitive linkers for prodrug strategies.

-

Protecting Group Chemistry: The "xanthenyl" (Xan) group is a premium protecting group for amides and thiols, removable under mild acidic conditions.

-

Spasmolytic Agents: 9-substituted-9-hydroxyxanthenes (tertiary alcohols) exhibit significant anticholinergic and antispasmodic activity.

This guide provides a validated protocol for the reduction of xanthone to 9-hydroxyxanthene and a subsequent derivatization strategy utilizing the unique stability of the xanthenium cation.

Chemical Stability & Handling (Critical)

-

Photosensitivity: 9-Hydroxyxanthene is sensitive to UV light. All reactions and storage must occur in amber glassware or foil-wrapped vessels.

-

Disproportionation: In the presence of strong acids or radical initiators, xanthydrols can disproportionate into xanthene and xanthone.

-

Dehydration: The secondary alcohol is prone to dehydration to form the bi-xanthenyl ether or the xanthenium ion. Avoid prolonged heating in dry, acidic environments unless derivatization is intended.

Reaction Mechanism: Hydride Transfer

The reduction of xanthone using Sodium Borohydride (

Figure 1: Mechanism of Xanthone reduction. The carbonyl carbon undergoes nucleophilic attack by the hydride ion delivered by borohydride.

Protocol A: Synthesis of 9-Hydroxyxanthene

Objective: Reduction of Xanthone (9H-xanthen-9-one) to 9-Hydroxyxanthene (9H-xanthen-9-ol).

Materials

-

Substrate: Xanthone (purity >98%).

-

Reagent: Sodium Borohydride (

), granular or powder.[1] -

Solvent: Ethanol (Absolute) or THF/Methanol (9:1) for solubility enhancement.

-

Quench: 5% HCl solution or Saturated

.

Step-by-Step Procedure

-

Slurry Formation: In a 250 mL amber round-bottom flask equipped with a magnetic stir bar, suspend Xanthone (1.96 g, 10.0 mmol) in Ethanol (40 mL).

-

Note: Xanthone has limited solubility in cold ethanol. The reaction proceeds as the starting material dissolves.

-

-

Reagent Addition: Cool the suspension to 0–5°C using an ice bath. Add

(0.76 g, 20.0 mmol, 2.0 eq) portion-wise over 10 minutes.-

Caution: Hydrogen gas evolution may occur. Ensure adequate venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir vigorously for 2–3 hours.

-

Monitoring: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). Product

~ 0.35; Starting Material

-

-

Reflux (Optional): If starting material persists after 3 hours, heat to mild reflux (60°C) for 30 minutes to drive completion.

-

Quenching: Cool the mixture back to 0°C. Slowly add 5% HCl (20 mL) or sat.

to decompose excess borohydride.-

Endpoint: Bubbling ceases and pH reaches ~6–7.

-

-

Workup:

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap, 40°C).

-

Dilute the aqueous residue with water (50 mL).

-

The product typically precipitates as a white solid.[1] Filter the solid using a Buchner funnel.

-

Alternative: If no precipitate forms, extract with Dichloromethane (3 x 30 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (3:1).

-

Yield Target: 85–92%

-

Melting Point: 122–124°C (Lit. 121–123°C).

-

Protocol B: Derivatization via Xanthenium Ion

Objective: Functionalization of the C9 position to create bioactive ethers or amines.

Mechanism: 9-Hydroxyxanthene acts as a "cation donor." In the presence of acid, it loses water to form the resonance-stabilized xanthenium ion, which captures nucleophiles (

Figure 2: Derivatization workflow via the stable Xanthenium cation intermediate.

Procedure (General Nucleophilic Substitution)

-

Activation: Dissolve 9-Hydroxyxanthene (1.0 eq) in Dichloromethane (DCM).

-

Catalyst: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.05 eq) or Acetic Acid (1.0 eq). The solution may turn transiently yellow/orange, indicating xanthenium ion formation.

-

Nucleophile: Add the nucleophile (Alcohol, Amine, or Thiol) (1.1 eq).

-

Reaction: Stir at Room Temperature for 1–4 hours.

-

Workup: Wash with sat.

to neutralize acid.[2] Dry organic layer ( -

Result: This yields the 9-alkoxy, 9-amino, or 9-thio xanthene derivative.

Data & Validation

Table 1: Comparative Reduction Methods for Xanthone

| Method | Reagent | Solvent | Temp | Yield | Purity Profile | Notes |

| Protocol A (Recommended) | NaBH4 | EtOH | 0°C -> RT | 90% | High | Clean workup; minimal side products. |

| Method B | LiAlH4 | THF | 0°C | 88% | Med | Requires anhydrous conditions; harsher. |

| Method C | Al-Hg | EtOH/H2O | Reflux | 75% | Low | Mercury waste; difficult purification. |

Analytical Checkpoints:

-

1H NMR (CDCl3): Look for the diagnostic C9-H signal.

-

IR Spectroscopy: Appearance of broad O-H stretch at 3300–3400

. Disappearance of the sharp Carbonyl (C=O) stretch at 1660

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reduction protocols).

-

Goldberg, A. A., & Wragg, A. H. (1958). "Spasmolytics derived from xanthene."[6] Journal of the Chemical Society, 4823-4829.[6] (Foundational MedChem on xanthene derivatives).

-

Bhowmik, P., et al. (2021).[7] "Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities."[12] European Journal of Medicinal Chemistry, 210, 113085.[7] [7]

-

PubChem Compound Summary. (2023). "Xanthydrol" (CID 72861).[6] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2023). "9-Hydroxyxanthene Product Specification."

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]

- 6. Xanthydrol - Wikipedia [en.wikipedia.org]

- 7. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthydrol, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. biosynth.com [biosynth.com]

- 10. Xanthydrol | C13H10O2 | CID 72861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 9-Hydroxyxanthene | 90-46-0 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

Unlocking New Therapeutic Avenues: 9-Hydroxyxanthene as a Versatile Scaffold for Drug Discovery

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research, offering diverse structural motifs for the development of new drugs. Among these, the xanthene core, and specifically the 9-hydroxyxanthene scaffold, presents a privileged structure with a wide spectrum of biological activities. This guide provides an in-depth exploration of 9-hydroxyxanthene as a foundational scaffold for drug discovery, offering detailed protocols for its synthesis, derivatization, and biological evaluation in key therapeutic areas.

The 9-Hydroxyxanthene Scaffold: A Gateway to Diverse Bioactivity